molecular formula C15HF29O6 B3042695 Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid CAS No. 65150-95-0

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid

Cat. No.: B3042695
CAS No.: 65150-95-0
M. Wt: 828.12 g/mol
InChI Key: IJDRCJGYWUCJTR-UHFFFAOYSA-N
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Description

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid is a fluorinated organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its high stability and resistance to degradation. This compound is often used in various industrial applications due to its exceptional chemical and thermal stability.

Mechanism of Action

Target of Action

HFPO Pentamer Acid, also known as 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid, exhibits diverse biological impacts across species . It triggers apoptosis and enhances reactive oxygen species (ROS) levels in HepG2 cells . The primary targets of this compound seem to be associated with visual response and the cardiovascular system .

Mode of Action

The compound interacts with its targets, leading to significant changes in the organisms. For instance, heart rate increases significantly in zebrafish embryos exposed to certain concentrations of HFPO Pentamer Acid . The exact mechanism of action is still unclear and requires further investigation .

Biochemical Pathways

HFPO Pentamer Acid affects several biochemical pathways. In zebrafish embryos, exposure to the compound led to the differential expression of 38 genes, seven of which were downregulated and associated with visual response, and seven upregulated genes were expressed in or regulated the cardiovascular system . In another study, it was found that HFPO Pentamer Acid usually alters cell cycle-related biological processes .

Pharmacokinetics

It is known that the compound is used in the synthesis of fluoromonomers and fluoropolymers, indicating that it may have significant bioavailability .

Result of Action

Exposure to HFPO Pentamer Acid leads to various molecular and cellular effects. In zebrafish embryos, exposure to the compound led to increased heart rates, spinal deformities, and edema phenotypes . It also triggers apoptosis and enhances ROS levels in HepG2 cells .

Action Environment

The action, efficacy, and stability of HFPO Pentamer Acid can be influenced by environmental factors. For instance, the compound has been detected in environmental water samples worldwide . Its global distribution and undetermined toxic properties are a concern regarding human and ecological health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid typically involves the fluorination of precursor compounds. One common method is the reaction of perfluorinated alcohols with appropriate reagents to introduce the ether linkages and methyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The production methods are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid is unique due to its combination of multiple ether linkages and fluorine atoms, which provide exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15HF29O6/c16-2(1(45)46,7(22,23)24)47-13(39,40)4(19,9(28,29)30)49-15(43,44)6(21,11(34,35)36)50-14(41,42)5(20,10(31,32)33)48-12(37,38)3(17,18)8(25,26)27/h(H,45,46)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRCJGYWUCJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15HF29O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896527
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65150-95-0
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Reactant of Route 2
Reactant of Route 2
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Reactant of Route 3
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Reactant of Route 4
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Reactant of Route 5
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Reactant of Route 6
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid

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